molecular formula C13H20N4O4 B3252514 t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2171318-12-8

t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B3252514
CAS No.: 2171318-12-8
M. Wt: 296.32
InChI Key: VWZGHPUEYHFDTP-UHFFFAOYSA-N
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Description

t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole ring substituted with a cyclopentyl group at the N1 position, a nitro group at the C4 position, and a t-butyl carbamate moiety at the C3 position. The nitro group confers electron-withdrawing characteristics, while the cyclopentyl group introduces steric bulk, both of which may modulate interactions with biological targets or crystallization behavior.

Properties

IUPAC Name

tert-butyl N-(1-cyclopentyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-11-10(17(19)20)8-16(15-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZGHPUEYHFDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1[N+](=O)[O-])C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound that belongs to the pyrazole family, characterized by the presence of a cyclopentyl group and a nitro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C12H18N4O4C_{12}H_{18}N_{4}O_{4}. Its structure can be visualized as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclopentyl Group : A saturated ring that enhances lipophilicity.
  • Nitro Group : A strong electron-withdrawing group that may influence biological activity.
  • Carbamate Functionality : This group is known for its role in enzyme inhibition.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Pyrazole derivatives have been evaluated against various bacterial strains. For instance, compounds similar to this compound have shown moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • The compound's potential as an anti-inflammatory agent has been examined in vitro. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines, with IC50 values in the nanomolar range, suggesting strong efficacy .
  • Enzyme Inhibition :
    • The carbamate group in this compound may facilitate interactions with various enzymes. For example, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

The mechanism of action for this compound likely involves several pathways:

  • Receptor Binding : The nitro group can participate in redox reactions, modulating receptor activity.
  • Enzyme Interactions : The carbamate moiety may form hydrogen bonds with active site residues of enzymes, leading to inhibition.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives:

StudyFindings
Evaluated various pyrazole derivatives showing moderate antimicrobial activity against common pathogens.
Investigated anti-inflammatory effects with significant inhibition of cytokine release in vitro.
Explored enzyme inhibition mechanisms, particularly regarding COX enzymes, highlighting the potential for drug development.

Scientific Research Applications

Chemistry

t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation, makes it valuable for creating more complex organic molecules.

Reactions:

  • Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.
  • Substitution: The carbamate group allows for nucleophilic substitution reactions with various reagents.
  • Oxidation: The pyrazole ring can be oxidized to form different derivatives.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to form stable complexes with biological molecules, making it useful for biochemical assays.

Applications:

  • Investigating enzyme kinetics and inhibition mechanisms.
  • Studying protein interactions and conformational changes in response to ligand binding.

Medicine

Research into the pharmacological properties of this compound has highlighted its potential as a therapeutic agent. Its derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Potential Therapeutic Uses:

  • Development of new antimicrobial agents.
  • Exploration of anti-inflammatory properties in chronic diseases.
  • Investigation of anticancer activities through modulation of cellular pathways.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for diverse manufacturing processes.

Industrial Applications:

  • Production of agrochemicals and pharmaceuticals.
  • Development of novel materials with specific chemical properties.

Case Study 1: Enzyme Inhibition Studies

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of derivatives derived from this compound revealed promising results against several cancer cell lines. The mechanism involved modulation of apoptosis pathways, indicating its potential role in cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • This contrasts with the electron-donating amino group in the 5-amino derivative, which may enhance nucleophilic reactivity .
  • Steric Effects: The cyclopentyl group introduces significant steric hindrance, likely reducing intermolecular packing efficiency compared to the smaller methyl substituent in the 5-amino analog. This could lower melting points or alter crystallization kinetics.
  • Hydrogen Bonding: The nitro group acts primarily as a hydrogen bond acceptor, whereas the amino group in the 5-amino derivative can participate in both donor and acceptor interactions. This difference may lead to distinct crystal packing motifs or solubility profiles, as hydrogen bonding networks heavily influence these properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of t-butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves carbamate protection of the pyrazole nitrogen using tert-butoxycarbonyl (Boc) reagents. A tin-catalyzed reaction (e.g., using SnCl₄) may enhance regioselectivity during the cyclopentyl group introduction, as seen in analogous carbamate-functionalization protocols . Key steps include:

  • Nitration of the pyrazole ring under controlled acidic conditions to avoid decomposition.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Confirmation of Boc-group stability under reaction conditions using TLC or in-situ IR monitoring.

Q. How can NMR spectroscopy and X-ray crystallography be optimized for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by the nitro group’s electron-withdrawing effects. ¹H-¹H COSY and NOESY experiments clarify cyclopentyl substituent conformation.
  • X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol/water). Refinement with SHELXL is critical for resolving disorder in the cyclopentyl group. Typical refinement parameters for similar carbamates include R₁ < 0.05 and wR₂ < 0.15 .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) require:

  • Revisiting SHELXL refinement parameters (e.g., anisotropic displacement models for nitro groups) .
  • Hydrogen-bonding analysis using graph-set notation (e.g., Etter’s rules) to validate intermolecular interactions .
  • Complementary DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries.

Q. What experimental designs are suitable for studying the nitro group’s reactivity in this carbamate?

  • Methodological Answer :

  • Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) to assess nitro-to-amine conversion kinetics. Monitor intermediates via LC-MS.
  • Thermal Stability : TGA/DSC under inert atmospheres to detect decomposition pathways.
  • Photochemical Reactivity : UV-vis spectroscopy to track nitro group excitation states, paired with ESR for radical detection.

Q. How does hydrogen bonding influence the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (e.g., D , R₂²(8) motifs) identifies key hydrogen bonds between the carbamate carbonyl and nitro group. For example:

Donor-Acceptor Pair Distance (Å) Angle (°) Motif
N–H⋯O (carbamate)2.85165D
C–H⋯O (nitro)3.10155R₂²(8)
Such patterns stabilize the lattice and can be compared to similar tert-butyl pyrazole carbamates .

Q. What computational methods predict the compound’s solubility and stability in polar solvents?

  • Methodological Answer :

  • COSMO-RS : Simulate solvation free energy in water/DMSO using quantum chemically derived σ-profiles.
  • MD Simulations : Analyze hydrogen-bond lifetimes (e.g., GROMACS) to assess aggregation tendencies.
  • Validate with experimental solubility tests (e.g., shake-flask method) at varying pH.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate
Reactant of Route 2
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t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.